[4-(Butan-2-yl)phenyl]methanol
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Overview
Description
[4-(Butan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H16O . It is also known by its IUPAC name, (4-sec-butylphenyl)methanol . This compound is characterized by a phenyl ring substituted with a butan-2-yl group and a methanol group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [4-(Butan-2-yl)phenyl]methanol involves the Grignard reaction. This process typically starts with the reaction of with in the presence of an to form the Grignard reagent. This reagent is then reacted with to yield the desired product.
Reduction of Ketones: Another method involves the reduction of using reducing agents such as or to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Butan-2-yl)phenyl]methanol can undergo oxidation reactions to form or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using strong reducing agents like in the presence of a .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst
Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products:
Oxidation: 4-(Butan-2-yl)benzaldehyde, 4-(Butan-2-yl)benzoic acid
Reduction: 4-(Butan-2-yl)phenylmethane
Substitution: Various substituted phenylmethanols depending on the substituent used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry:
- Utilized in the production of fragrances, flavors, and other fine chemicals.
- Applied in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of [4-(Butan-2-yl)phenyl]methanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- [4-(Butan-2-yl)benzaldehyde]
- [4-(Butan-2-yl)benzoic acid]
- [4-(Butan-2-yl)phenylmethane]
Comparison:
- [4-(Butan-2-yl)benzaldehyde]: Similar structure but contains an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation reactions.
- [4-(Butan-2-yl)benzoic acid]: Contains a carboxylic acid group, which imparts different chemical properties such as acidity and solubility.
- [4-(Butan-2-yl)phenylmethane]: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions.
Uniqueness:
- The presence of the hydroxyl group in [4-(Butan-2-yl)phenyl]methanol makes it unique in its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. This functional group also enhances its solubility in polar solvents and its potential interactions with biological molecules .
Properties
IUPAC Name |
(4-butan-2-ylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZIUAHNFBHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102934-60-1 |
Source
|
Record name | [4-(butan-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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